Cas no 80621-81-4 (Rifaximin)
Rifaximin is a semi-synthetic, non-systemic antibiotic derived from rifamycin. It exhibits potent activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria, particularly in the gastrointestinal tract. Its minimal systemic absorption ensures localized efficacy with reduced systemic side effects. Rifaximin is commonly used for traveler's diarrhea, hepatic encephalopathy, and IBS-D due to its targeted action and favorable safety profile.

Rifaximin structure
Product name:Rifaximin
Rifaximin Chemical and Physical Properties
Names and Identifiers
-
- Rifaximin
- 2S-Acetyloxy-5,6,21,23-tetrahydroxy-27-methoxy-2,4,11, 16,20,22,24,26-octamethyl-2,7-(epoxypentoeleca(1,11,13)trienimino)benzofuro[4,5-e]pyride[1,2-a]benzimidazole-1,15(2H)-dione
- 4-DEOXY-4'-METHYLPYRIDO[1',2'-1,2]IMIDAZO[5,4-C]RIFAMYCIN SV
- fatroximin
- l105
- l105sv
- normix
- RIFACOL
- RIFAMIXIN
- rifaxidin
- XIFAXAN
- BDBM50347620
- alpha-0817185
- Rifaximine
- RIFAXIMIN [USAN]
- RIFAXIMIN [INN]
- 2,7-(Epoxy(1,11,13)pentadecatrienoimino)furo(2'',3'':7',8')naphth(1',2':4,5)imidazo(1,2-a)pyridine-1,15(2H)-dione, 25-(acetyloxy)-5,6,21,23-tetrahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-, ( 2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-
- AB01209738_04
- Rifaximin [USAN:INN:BAN]
- (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-5,6,21,23-tetrahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-1,1
- RIFAXIMIN (MART.)
- L 105 (Ansamacrolide antibiotic)
- Rifaximina [Spanish]
- NSC-758957
- L/105
- RIFAXIMIN [MART.]
- BRN 3584528
- L 105
- D02554
- 88747-56-2
- RIFAXIMIN [VANDF]
- Xifaxsan
- C43H51N3O11
- CHEMBL1617
- AKOS015963053
- Flonorm
- HB2568
- DB01220
- Rifaximina
- RIFAXIMIN (EP IMPURITY)
- DTXSID7045998
- [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate
- Rifaximin, Antibiotic for Culture Media Use Only
- AB01209738-03
- UNII-L36O5T016N
- L36O5T016N
- DTXCID5025998
- RIFAXIMIN [EP MONOGRAPH]
- RIFAXIMIN [JAN]
- Spiraxin
- AC-19112
- Rifaximin 1000 microg/mL in Acetonitrile
- Q-201671
- Ritacol
- s1790
- RIFAXIMIN (EP MONOGRAPH)
- 5-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)furo[2'',3'':7',8']naphtho[1',2':4,5]imidazo[1,2-a]pyridin-2
- 4-deoxy-4'-methylpyrido(1',2'-1,2)imidazo(5,4C)rifamycin
- RIFAXIMIN [EP IMPURITY]
- (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26S,27S,28E)-5,6,21,23,25 Pentahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-2,7-(epoxypentadeca(1,11,13)trienimino)benzofuro(4,5-e)pyrido(1,2-a)benzimidazole-1,15(2H)-dione, 25-acetate
- NZCRJKRKKOLAOJ-XRCRFVBUSA-N
- Rifaximine [French]
- Rifaximinum
- CHEBI:75246
- Xifaxan (TN)
- 4-Deoxy-4'-methylpyrido(1',2'-1,2)imidazo(5,4-c)rifamycin SV
- D06AX11
- Rifamycin L 105SV
- Rifaximin (Xifaxan)
- Rifaximinum (Latin)
- Lumenax
- rifaximinun
- AB01209738-01
- GTPL12012
- A07AA11
- L 105SV
- 5-yl acetate
- CCG-221129
- 2,7-(EPOXYPENTADECA(1,11,13)TRIENIMINO)BENZOFURO(4,5-E)PYRIDO(1,2-A)BENZIMIDAZOLE-1,15(2H)-DIONE, 25-(ACETYLOXY)-5,6,21,23-TETRAHYDROXY-27-METHOXY-2,4,11,16,20,22,24,26-OCTAMETHYL-, (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-
- Rifamycin L 105
- L-105
- RedActiv
- Rifaximin (JAN/USAN/INN)
- 80621-81-4
- [(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate
- MFCD00864973
- NS00000024
- NSC 758957
- RIFAXIMIN [WHO-DD]
- HMS3715B19
- SCHEMBL124066
- (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-5,6,21,23-tetrahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-1,15-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)furo[2'',3'':7',8']naphtho[1',2':4,5]imidazo[1,2-a]pyridin-25-yl acetate
- Lormyx
- RIFAXIMIN [MI]
- RIFAXIMIN [ORANGE BOOK]
- (7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.1^{4,7}.0^{5,35}.0^{26,34}.0^{27,32}]heptatriaconta-1,3,5(35),9,19,21,25(36),26(34),28,30,32-undecaen-13-yl acetate
- (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(ACETYLOXY)-5,6,21,23-TETRAHYDROXY-27-METHOXY-2,4,11,16,20,22,24,26-OCTAMETHYL-2,7-(EPOXYPENTADECA(1,11,13)TRIENIMINO)BENZOFURO(4,5-E)PYRIDO(1,2-A)BENZIMIDAZOLE-1,15(2H)-DIONE
- Rifaxin
- Q416073
- (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,6,21,23-tetrahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione
- 2,7-(Epoxypentadeca(1,11,13)trienimino)benzofuro(4,5-e)pyrido(1,2-a)benzimidazole-1,15(2H)-dione, 25-(acetyloxy)-5,6,21,23-tetrahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-, (2S-(2R*,16Z,18E,20R*,21R*,22S*,23S*,24S*,25R*,26S*,27R*,28E))-
- Rifaximinum [Latin]
- Rifaximin for system suitability
-
- MDL: MFCD00864973
- Inchi: InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1
- InChI Key: NZCRJKRKKOLAOJ-IIBMFGDOSA-N
- SMILES: CC1=CC(N2C=C1)=NC3=C2C(NC(/C(C)=C\C=C\[C@H](C)[C@H](O)[C@@H](C)[C@@H](O)[C@@H](C)[C@H](OC(C)=O)[C@@H](C)[C@H](OC)/C=C\O[C@@](C4=O)(C)O5)=O)=C(O)C6=C(O)C(C)=C5C4=C63
- BRN: 3584528
Computed Properties
- Exact Mass: 785.35200
- Monoisotopic Mass: 785.352
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 57
- Rotatable Bond Count: 3
- Complexity: 1590
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 3
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 198
- Tautomer Count: 36
- Surface Charge: 0
- XLogP3: 6.9
Experimental Properties
- Color/Form: Orange powder
- Density: 1.366
- Melting Point: 218-228°C
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.633
- Solubility: ethanol: soluble1mg/mL
- PSA: 198.38000
- LogP: 6.29580
- Merck: 8220
- Solubility: Soluble in ethanol, acetic acid, ethyl ester, chloroform and toluene, insoluble in water
Rifaximin Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- RTECS:KD1576000
- Toxicity:LD50 orally in rats: >2000 mg/kg (Borelli, Bertoli)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Rifaximin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | R0101-1g |
Rifaximin |
80621-81-4 | 97.0%(LC&N) | 1g |
¥970.0 | 2022-06-10 | |
ChemScence | CS-0862-500mg |
Rifaximin |
80621-81-4 | 99.22% | 500mg |
$66.0 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1154-1 mL * 10 mM (in DMSO) |
Rifaximin |
80621-81-4 | 99.56% | 1 mL * 10 mM (in DMSO) |
¥550.00 | 2022-02-28 | |
TRC | R509500-2g |
Rifaximin |
80621-81-4 | 2g |
$187.00 | 2023-05-17 | ||
ChemScence | CS-0862-5g |
Rifaximin |
80621-81-4 | 99.22% | 5g |
$420.0 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18182-500mg |
Rifaximin (Xifaxan) |
80621-81-4 | 98% | 500mg |
¥478.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205841D-5 g |
Rifaximin, |
80621-81-4 | ≥99% | 5g |
¥2,933.00 | 2023-07-10 | |
MedChemExpress | HY-13234-1g |
Rifaximin |
80621-81-4 | 99.88% | 1g |
¥836 | 2024-04-17 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205841B-100 mg |
Rifaximin, |
80621-81-4 | ≥99% | 100MG |
¥196.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-355966-10 mg |
Rifaximin - Labeled d6, |
80621-81-4 | 10mg |
¥16,095.00 | 2023-07-11 |
Rifaximin Related Literature
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
80621-81-4 (Rifaximin) Related Products
- 253801-14-8(tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate)
- 1261965-60-9(4-(3,4-Dimethoxyphenyl)-3-fluorophenol)
- 1029763-82-3(methyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate)
- 1361472-30-1(Methyl 5-(3,4-dichlorophenyl)-2-fluoronicotinate)
- 1342991-73-4(1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid)
- 304000-11-1(2-[(2-Chlorophenyl)formamido]-3-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)prop-2-enamide)
- 1804413-87-3(methyl 4-cyano-5-methoxy-2-nitro-benzoate)
- 1639939-40-4(MC-Val-Ala-PAB-PNP)
- 2034249-75-5(1-[1-(cyclopropanesulfonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole)
- 1368813-02-8(3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:80621-81-4)Rifaximin

Purity:99%
Quantity:100g
Price ($):310.0
Minglong (Xianning) Medicine Co., Ltd.
(CAS:80621-81-4)Rifaximin

Purity:99%
Quantity:1G~1KG~25KG
Price ($):Inquiry